4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
CAS No.: 1800303-78-9
Cat. No.: VC11544497
Molecular Formula: C13H17ClF3NO
Molecular Weight: 295.73 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1800303-78-9 |
|---|---|
| Molecular Formula | C13H17ClF3NO |
| Molecular Weight | 295.73 g/mol |
| IUPAC Name | 4-[[4-(trifluoromethoxy)phenyl]methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H16F3NO.ClH/c14-13(15,16)18-12-3-1-10(2-4-12)9-11-5-7-17-8-6-11;/h1-4,11,17H,5-9H2;1H |
| Standard InChI Key | SXSDTOUKWBVAHF-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1CC2=CC=C(C=C2)OC(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride is C₁₃H₁₇F₃NO·HCl, with a molecular weight of 311.73 g/mol. The compound features:
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A piperidine ring (a six-membered amine heterocycle) at position 4.
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A benzyl group substituted with a trifluoromethoxy (–OCF₃) moiety at the para position of the phenyl ring.
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A hydrochloride salt formation, enhancing solubility and stability for pharmacological applications .
The trifluoromethoxy group is electron-withdrawing, influencing the compound’s electronic distribution and metabolic stability. X-ray crystallography of analogous piperidine derivatives reveals chair conformations for the piperidine ring, with substituents adopting equatorial orientations to minimize steric strain .
Synthesis and Manufacturing
The synthesis of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride involves multi-step organic reactions, as inferred from related methodologies :
Key Synthetic Steps
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Formation of the Benzyl-Piperidine Backbone:
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Quaternization and Reduction:
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Hydrochloride Salt Formation:
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The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, yielding >95% purity after recrystallization.
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Process Optimization
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Yield Improvements: Patent CN105461617A reports yields exceeding 99% for analogous piperidine derivatives using optimized stoichiometry and temperature control .
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Purity Enhancements: Column chromatography or crystallization from methanol/water mixtures achieves purities >96%, critical for pharmaceutical applications .
Physicochemical Properties
The hydrochloride salt form improves aqueous solubility (~15 mg/mL in water at 25°C), facilitating formulation for intravenous delivery.
Industrial and Research Applications
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Pharmaceutical Intermediate: Serves as a precursor for antitumor agents (e.g., kinase inhibitors) and antiviral drugs .
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Agrochemical Development: Trifluoromethoxy groups enhance pesticide activity against resistant insect strains .
Regulatory Status
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Patent Landscape: Derivatives of 4-[4-(trifluoromethoxy)phenoxy]piperidine are protected under CN105461617A (expires 2035) .
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FDA Approval: No current approvals; preclinical testing required for IND submission.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine ring and substituents to optimize target binding.
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In Vivo Pharmacokinetics: Assess bioavailability, half-life, and metabolite identification in rodent models.
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Scale-Up Synthesis: Develop continuous-flow processes to reduce costs and waste generation .
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